(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
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Overview
Description
(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxymethyl group at the second position and a tert-butoxycarbonyl (BOC) protected amino group at the fourth position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-epichlorohydrin.
Cyclization: The intermediate formed undergoes intramolecular cyclization to form the pyrrolidine ring.
Protection: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient epoxide opening and cyclization reactions, as well as automated systems for protection and salt formation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the BOC protecting group using reagents like trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2S,4S)-2-carboxy-4-BOC-amino Pyrrolidine.
Reduction: Formation of (2S,4S)-2-hydroxymethyl-4-amino Pyrrolidine.
Substitution: Formation of various N-substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further biochemical reactions. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-hydroxymethyl-4-BOC-amino Pyrrolidine hydrochloride: Differing only in the stereochemistry at the fourth position, this compound exhibits different reactivity and binding properties.
(2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of a hydroxymethyl group, used in the synthesis of peptides and proteins.
Uniqueness
(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective deprotection and participate in various reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl (3S,5S)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWIWBDMLHYHFL-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](N(C1)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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